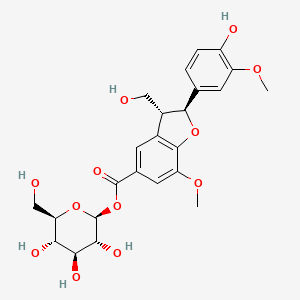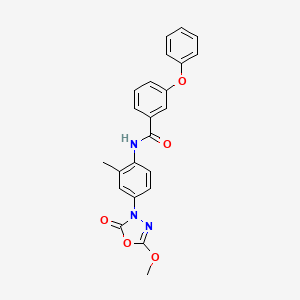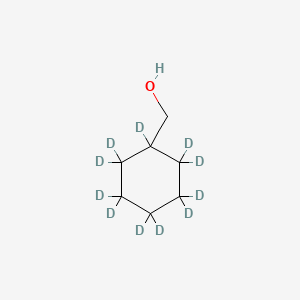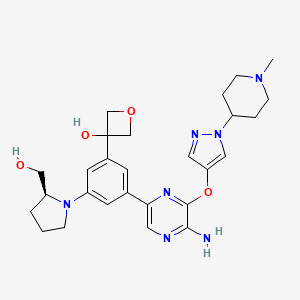
Hpk1-IN-37
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hematopoietic progenitor kinase 1 inhibitor 37 is a novel small molecule inhibitor targeting hematopoietic progenitor kinase 1. Hematopoietic progenitor kinase 1 is a serine/threonine kinase involved in the negative regulation of immune cell signaling, including T cells, B cells, and dendritic cells. Hematopoietic progenitor kinase 1 inhibitor 37 has shown potential in enhancing antitumor immunity by modulating immune responses .
Preparation Methods
The synthesis of hematopoietic progenitor kinase 1 inhibitor 37 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, cyclization, and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Chemical Reactions Analysis
Hematopoietic progenitor kinase 1 inhibitor 37 undergoes various chemical reactions, including:
Oxidation: Hematopoietic progenitor kinase 1 inhibitor 37 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups of hematopoietic progenitor kinase 1 inhibitor 37.
Substitution: Hematopoietic progenitor kinase 1 inhibitor 37 can undergo substitution reactions with different reagents to introduce new functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
Hematopoietic progenitor kinase 1 inhibitor 37 has a wide range of scientific research applications, including:
Cancer Immunotherapy: Hematopoietic progenitor kinase 1 inhibitor 37 has shown promise in enhancing antitumor immunity by modulating T cell and B cell responses.
Drug Development: Hematopoietic progenitor kinase 1 inhibitor 37 serves as a lead compound for the development of new immunomodulatory drugs targeting hematopoietic progenitor kinase 1.
Mechanism of Action
Hematopoietic progenitor kinase 1 inhibitor 37 exerts its effects by inhibiting the kinase activity of hematopoietic progenitor kinase 1. Hematopoietic progenitor kinase 1 is involved in the negative regulation of T cell receptor signaling, which raises the threshold for T cell activation. By inhibiting hematopoietic progenitor kinase 1, hematopoietic progenitor kinase 1 inhibitor 37 enhances T cell receptor signaling, leading to increased T cell activation and cytokine production. This results in improved immune responses against tumors and other diseases .
Comparison with Similar Compounds
Hematopoietic progenitor kinase 1 inhibitor 37 is unique compared to other hematopoietic progenitor kinase 1 inhibitors due to its high potency and selectivity. Similar compounds include:
Compound 1: Another potent hematopoietic progenitor kinase 1 inhibitor with similar immunomodulatory effects.
Compound K: A selective hematopoietic progenitor kinase 1 inhibitor used in cancer immunotherapy studies.
ISM9182A: A novel hematopoietic progenitor kinase 1 inhibitor with robust antitumor effects. Hematopoietic progenitor kinase 1 inhibitor 37 stands out due to its superior selectivity and efficacy in enhancing immune responses
Properties
Molecular Formula |
C27H35N7O4 |
|---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
3-[3-[5-amino-6-[1-(1-methylpiperidin-4-yl)pyrazol-4-yl]oxypyrazin-2-yl]-5-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]phenyl]oxetan-3-ol |
InChI |
InChI=1S/C27H35N7O4/c1-32-7-4-20(5-8-32)34-14-23(12-30-34)38-26-25(28)29-13-24(31-26)18-9-19(27(36)16-37-17-27)11-22(10-18)33-6-2-3-21(33)15-35/h9-14,20-21,35-36H,2-8,15-17H2,1H3,(H2,28,29)/t21-/m0/s1 |
InChI Key |
XUXGKXCBHYDGHN-NRFANRHFSA-N |
Isomeric SMILES |
CN1CCC(CC1)N2C=C(C=N2)OC3=NC(=CN=C3N)C4=CC(=CC(=C4)N5CCC[C@H]5CO)C6(COC6)O |
Canonical SMILES |
CN1CCC(CC1)N2C=C(C=N2)OC3=NC(=CN=C3N)C4=CC(=CC(=C4)N5CCCC5CO)C6(COC6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-(2-aminoanilino)-6-oxohexyl]-4-[[4-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzamide](/img/structure/B12387845.png)

![[4-[[(2-methoxybenzoyl)amino]methyl]-4-thiophen-3-ylcyclohexyl] N-propylcarbamate](/img/structure/B12387857.png)
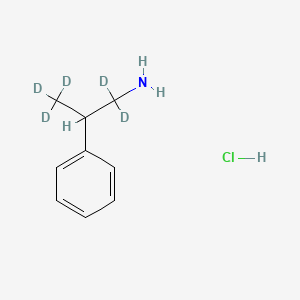
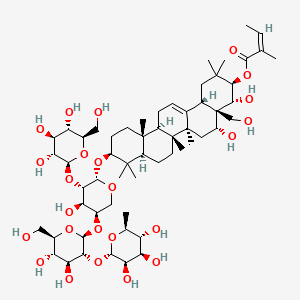
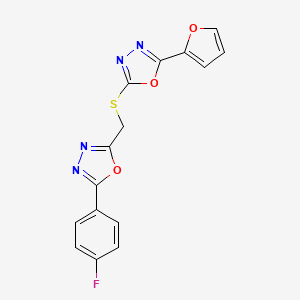

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12387891.png)
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetic acid](/img/structure/B12387895.png)

